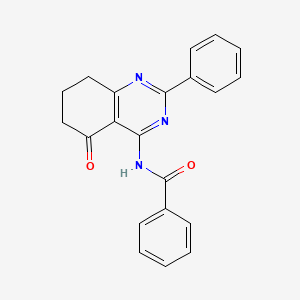

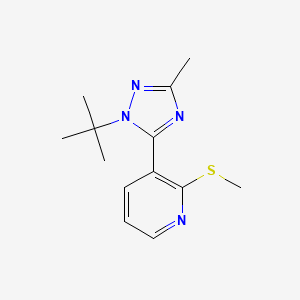

N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide and related compounds involves various chemical reactions, including the reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones, yielding N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides. This process highlights the complexity and the innovative approaches in synthesizing quinazolinone derivatives with potential antitumor activities (Alafeefy et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide, has been extensively studied. These analyses often involve quantum chemical methods to understand the electronic structure, which is crucial for their biological activity. For instance, the structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, highlighting their versatility and potential in medicinal chemistry. For example, reactions of anthranilamide with isocyanates have led to new methods for synthesizing oxazolo[2,3-b]quinazolin-5-one, demonstrating the chemical reactivity of these compounds and their derivatives (Chern et al., 1988).

Applications De Recherche Scientifique

Antitumor Applications

One significant area of application for compounds related to N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide is in the development of antitumor agents. Studies have shown that water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. These analogues, including compounds that are significantly more water-soluble and cytotoxic than CB30865, retain the novel biochemical characteristics of the parent compound, indicating their potential in cancer therapy (Bavetsias et al., 2002).

Antimicrobial Activities

Compounds derived from N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide have been evaluated for their antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro anti-microbial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-fungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).

Antiviral Properties

The exploration of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has led to the identification of compounds with significant antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, and Venezuelan equine encephalitis viruses. This research highlights the potential of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide derivatives in the development of antiviral drugs (Selvam et al., 2007).

Propriétés

IUPAC Name |

N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-17-13-7-12-16-18(17)20(24-21(26)15-10-5-2-6-11-15)23-19(22-16)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRBFAXEQBESED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)